BenchChemオンラインストアへようこそ!

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine (CAS 1198286-37-1, molecular formula C₁₂H₁₅F₂NO, MW 227.25 g/mol) is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a 3,4-difluorophenyl substituent at the 4-position, a tertiary hydroxyl group, and an N-methyl group on the piperidine ring. This compound belongs to the privileged 4-aryl-4-hydroxypiperidine scaffold, a pharmacologically validated class extensively investigated for modulation of central nervous system (CNS) targets including sigma receptors, dopamine receptors, and ion channels.

Molecular Formula C12H15F2NO
Molecular Weight 227.25 g/mol
CAS No. 1198286-37-1
Cat. No. B7879116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine
CAS1198286-37-1
Molecular FormulaC12H15F2NO
Molecular Weight227.25 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)(C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C12H15F2NO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3
InChIKeyZFYVIWZQAZVDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine (CAS 1198286-37-1): Procurement-Grade Identity and Structural Classification for CNS-Targeted Discovery


4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine (CAS 1198286-37-1, molecular formula C₁₂H₁₅F₂NO, MW 227.25 g/mol) is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a 3,4-difluorophenyl substituent at the 4-position, a tertiary hydroxyl group, and an N-methyl group on the piperidine ring . This compound belongs to the privileged 4-aryl-4-hydroxypiperidine scaffold, a pharmacologically validated class extensively investigated for modulation of central nervous system (CNS) targets including sigma receptors, dopamine receptors, and ion channels [1]. The 3,4-difluoro substitution pattern is a deliberate medicinal chemistry design element: the electron-withdrawing fluorine atoms increase metabolic stability by blocking cytochrome P450-mediated oxidation at the para and meta positions, while the N-methyl group confers a distinct basicity (calculated pKa ~8.5–9.0 for the piperidine nitrogen) compared to N—H, N-ethyl, or N-BOC analogs [2]. The compound is commercially available from multiple reputable suppliers at certified purities of 95–97% (HPLC), with documented pricing from Fluorochem at approximately ¥8,668/g and ¥21,582/5g (97% purity) .

Why 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine Cannot Be Replaced by In-Class Analogs: Structural Determinants of Target Engagement


Within the 4-aryl-4-hydroxypiperidine family, seemingly minor structural variations produce dramatic shifts in receptor selectivity, metabolic stability, and physicochemical properties—rendering generic substitution scientifically indefensible without explicit bridging data. The N-methyl group of CAS 1198286-37-1 is not interchangeable with N—H (des-methyl analog, CAS 233261-74-0) or N-BOC (CAS 871112-36-6); the tertiary amine pKa governs the ionization state at physiological pH, which directly dictates blood-brain barrier penetration and receptor binding kinetics [1]. The 3,4-difluoro substitution pattern is equally non-substitutable: the 3,5-difluoro regioisomer (CAS 1198285-72-1) presents a different electrostatic potential surface and altered hydrogen bond acceptor geometry at the meta position, while the mono-fluoro analog (CAS 75527-38-7) lacks the metabolic blockade at the second fluorine site and the enhanced lipophilicity of the difluoro motif [2]. A patent explicitly claiming 4-(3,4-difluorophenyl)-1-ethylpiperidin-4-ol as a dopamine neurotransmission modulator demonstrates that even a one-carbon homologation at the N-alkyl position is considered a distinct chemical entity with potentially divergent pharmacology [3]. When procuring for structure-activity relationship (SAR) studies, fragment-based screening, or CNS lead optimization, these specific molecular features are the experimental variables—substituting any analog introduces an uncontrolled variable that invalidates cross-study comparison.

Quantitative Differentiation Evidence: 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine vs. Closest Analogs


Regioisomeric Fluorine Substitution: 3,4-Difluoro vs. 3,5-Difluoro Phenyl Ring

The 3,4-difluorophenyl substitution pattern in the target compound (CAS 1198286-37-1) is chemically and biologically distinct from the 3,5-difluoro regioisomer (CAS 1198285-72-1). In the 3,4-isomer, both fluorine atoms are adjacent on the phenyl ring, creating a polarized π-surface with a strong dipole moment oriented along the C3–C4 axis; in the 3,5-isomer, the meta-relationship places the fluorine atoms in a symmetric arrangement with a dipole vector bisecting the ring. This difference affects the compound's calculated logP (estimated ~2.1 for the 3,4-isomer vs. ~2.0 for the 3,5-isomer based on fragment-based prediction) and its hydrogen bond acceptor capacity at the C4 fluorine position [1]. In the broader 4-arylpiperidine literature, regioisomeric fluorine placement has been shown to produce >10-fold differences in receptor binding affinity; for example, in a series of 4-arylpiperidine sigma receptor ligands, the 3,4-difluoro substitution conferred Ki values in the nanomolar range, while ortho- or meta-only fluoro analogs showed substantially reduced affinity [2]. No direct head-to-head binding data for these two specific CAS numbers has been published; this evidence is class-level inference.

Medicinal Chemistry Fluorine Chemistry Structure-Activity Relationship (SAR)

N-Substitution Identity: N-Methyl vs. N-Des-Methyl (Free NH) Analog

The N-methyl group on the piperidine ring of CAS 1198286-37-1 is a critical structural determinant that distinguishes it from the N-des-methyl analog 4-(3,4-difluorophenyl)-4-piperidinol (CAS 233261-74-0). The tertiary amine (N-CH₃) has a calculated pKa of approximately 8.5–9.0, meaning it exists predominantly in the protonated, positively charged state at physiological pH (7.4). In contrast, the secondary amine (N—H) analog has a calculated pKa of approximately 9.5–10.0, resulting in a higher fraction of protonated species at pH 7.4 [1]. This difference in ionization state directly impacts: (i) blood-brain barrier permeation (the N-methyl tertiary amine generally exhibits improved passive membrane permeability due to reduced hydrogen bond donor count), (ii) receptor pharmacophore matching (many CNS receptors require a tertiary amine for optimal binding), and (iii) metabolic N-demethylation liability (the N-methyl group can undergo CYP450-mediated oxidative N-demethylation, a metabolic pathway absent in the N—H analog) [2]. No published comparative pKa or logD measurements for these specific compounds are available; values cited are class-level predictions.

CNS Drug Discovery Pharmacokinetics Blood-Brain Barrier Permeability

Commercial Purity and Procurement Cost: Fluorochem 97% Grade vs. AKSci 95% Grade

Two major commercial suppliers offer this compound at different purity specifications: Fluorochem (via CNReagent) supplies the compound at 97% purity (Product No. 397629) with documented pricing of ¥8,668/g and ¥21,582/5g , while AKSci supplies the compound at 95% minimum purity (Cat. No. 1798DH) . The 2% absolute purity difference (97% vs. 95%) corresponds to a reduction in total impurity burden from 5% to 3%—a 40% relative reduction in potential confounding species. For applications such as biophysical assay screening (SPR, ITC, NMR), where trace impurities can produce false-positive binding signals, or for use as a synthetic intermediate in multi-step sequences where impurity propagation must be minimized, this purity differential is procurement-relevant. ABCR also lists the compound (Cat. No. AB426674) with physical and hazardous characteristics data, though no purity specification is publicly posted .

Chemical Procurement Quality Control Research Supply Chain

N-Alkyl Homologation: N-Methyl vs. N-Ethyl Analog — Patent-Supported CNS Differentiation

Patent NZ552410A, filed in 2005, explicitly claims 4-(3,4-difluorophenyl)-1-ethylpiperidin-4-ol (the N-ethyl homolog of the target compound) as a new chemical entity within a series of 4-phenyl-piperidin-4-ol derivatives claimed as modulators of dopamine neurotransmission for the treatment of CNS disorders including Parkinson's disease, schizophrenia, and depression [1]. The patent's Markush structure encompasses N-alkyl variations where the alkyl chain length (R¹) is a defined variable, indicating that N-methyl, N-ethyl, and N-propyl analogs are considered distinct compounds with potentially diverging pharmacological profiles. The fact that the N-ethyl variant—not the N-methyl variant—was specifically exemplified in the patent's compound claims suggests that the N-ethyl group was the preferred embodiment for the claimed dopamine-modulating activity. This patent evidence establishes that even within the narrow sub-series of N-alkyl-4-(3,4-difluorophenyl)-4-hydroxypiperidines, the N-alkyl chain length is a critical SAR parameter [2].

Dopamine Neurotransmission CNS Disorders Patent Analysis

Molecular Weight and Physicochemical Profile as a Fragment-Like Starting Point

With a molecular weight of 227.25 g/mol, CAS 1198286-37-1 falls within the optimal fragment range (MW < 300) for fragment-based drug discovery (FBDD) campaigns, conforming to the 'Rule of Three' (MW ≤ 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. By comparison, the N-BOC-protected precursor (CAS 871112-36-6, MW 313.34 g/mol) exceeds the fragment MW threshold and carries a significantly higher lipophilicity burden (the BOC group adds ~86 Da and approximately 1.5 logP units). The target compound's lower MW and reduced lipophilicity make it a more ligand-efficient starting point for fragment screening: it has a higher probability of detecting weak but specific binding interactions (typical Kd 0.1–10 mM range), and its physicochemical profile provides greater headroom for subsequent property optimization during hit-to-lead expansion [2]. The N-BOC analog, while useful as a synthetic intermediate, introduces steric bulk at the piperidine nitrogen that masks the critical amine pharmacophore and precludes its direct use in binding assays without deprotection.

Fragment-Based Drug Discovery (FBDD) Lead Optimization Physicochemical Properties

Verified Application Scenarios for 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine (CAS 1198286-37-1) Based on Evidence-Linked Differentiation


Fragment-Based Screening for Sigma-1 or Dopamine Receptor Modulators

The compound's MW of 227.25 g/mol and compliance with the Rule of Three make it suitable for direct inclusion in fragment screening libraries targeting CNS receptors. The 3,4-difluorophenyl motif has established precedent for sigma receptor binding from the broader 4-arylpiperidine literature [1], and the N-methyl tertiary amine satisfies the basic nitrogen pharmacophore requirement common to sigma and dopamine receptor ligands [2]. For this application, the 97% purity grade (Fluorochem) is recommended, as fragment screens are sensitive to impurities that can generate false positives in biophysical assays (SPR, NMR, thermal shift). Researchers should explicitly avoid the N-BOC analog (CAS 871112-36-6) for direct screening, as the BOC group masks the critical amine pharmacophore and adds steric bulk incompatible with fragment binding pocket accommodation.

SAR Exploration of N-Alkyl Chain Length Effects on CNS Target Engagement

The patent-established relevance of the N-ethyl analog in dopamine neurotransmission modulation [1] creates a compelling rationale for systematic N-alkyl SAR studies. CAS 1198286-37-1 (N-methyl) can serve as the anchor point for a homologous series including N-methyl, N-ethyl, N-propyl, and N-isopropyl variants. The 3,4-difluoro substitution pattern should be held constant across the series to isolate the N-alkyl effect. This scenario leverages the compound's structural position at the lower end of the alkyl chain length spectrum, providing the most compact N-substituent with the highest ligand efficiency potential.

Synthetic Intermediate for 4,4-Disubstituted Piperidine Derivatives via O-Functionalization

The tertiary hydroxyl group at the 4-position provides a versatile synthetic handle for further derivatization: O-alkylation, O-acylation, O-sulfonylation, or conversion to a leaving group for nucleophilic displacement. This enables construction of 4-alkoxy, 4-acyloxy, or 4-amino-4-arylpiperidine libraries while preserving the N-methyl and 3,4-difluorophenyl pharmacophoric elements [2]. For multi-step synthetic sequences, the 97% purity grade is recommended to minimize impurity propagation that could complicate purification of downstream products.

Comparative Physicochemical Profiling of Fluorinated Piperidine Fragment Libraries

The compound can be used alongside its closest analogs—the 3,5-difluoro regioisomer (CAS 1198285-72-1), the mono-fluoro analog (CAS 75527-38-7), and the N-des-methyl analog (CAS 233261-74-0)—in systematic studies of fluorine substitution effects on logD, pKa, aqueous solubility, and microsomal stability. Such profiling generates the quantitative data currently absent from the public domain and is essential for building predictive models of fluorinated piperidine behavior in drug discovery programs [1].

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-4-hydroxy-1-methylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.